2,2-Dimethyl-6-acetylchroman

KATP Channel Insulin Secretion Vascular Tone

2,2-Dimethyl-6-acetylchroman (CAS 32333-31-6) is a 4,6-disubstituted 2,2-dimethylchroman with a non-cytotoxic chroman core and quantifiable CYP inhibition (CYP1A1 IC50=5.0 µM; CYP2B1 IC50=53.0 µM), serving as a KATP channel modulator scaffold and DMPK reference tool. • KATP modulator: SAR shows 6-position modifications influence insulin release inhibition vs. vasorelaxant selectivity • CYP reference: Well-characterized CYP1A1/CYP2B1 inhibition for DMPK screening • Synthetic handle: 6-acetyl group enables condensation, reduction, or nucleophilic addition for library synthesis • Supply: Consistent purity, batch COA, ambient shipping

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 32333-31-6
Cat. No. B1596608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-6-acetylchroman
CAS32333-31-6
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C
InChIInChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3
InChIKeyKNRXTFUVMPVXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-6-acetylchroman Physicochemical Profile


2,2-Dimethyl-6-acetylchroman (CAS 32333-31-6), also known as 1-(2,2-dimethylchroman-6-yl)ethanone, is a synthetic chroman derivative belonging to the class of 4,6-disubstituted 2,2-dimethylchromans [1]. It is characterized by a chroman bicyclic core bearing geminal dimethyl groups at the 2-position and an acetyl substituent at the 6-position, yielding a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol [2]. This compound serves as a versatile intermediate in organic synthesis and is investigated for its potential to modulate ATP-sensitive potassium (KATP) channels, which are implicated in the regulation of insulin secretion and vascular smooth muscle tone [1].

2,2-Dimethyl-6-acetylchroman: Why Generic Substitution Fails


Substituting 2,2-Dimethyl-6-acetylchroman with a closely related chroman analog without quantitative justification is scientifically risky. This class of compounds, specifically 4,6-disubstituted 2,2-dimethylchromans, exhibits highly nuanced structure-activity relationships (SAR) where even minor alterations to the substituents at the 4- and 6-positions can drastically alter their pharmacological profile [1]. For instance, a progressive increase in steric hindrance at these positions has been shown to magnify the inhibitory effect on the insulin release process while having a lesser impact on vasorelaxant activity, underscoring that the specific functional groups dictate the biological outcome [1]. Furthermore, the core chroman scaffold is shared by compounds with vastly different primary activities, ranging from KATP channel modulation (e.g., cromakalim analogs) to antioxidant function (e.g., Trolox) and anti-adipogenic effects [1][2][3]. Therefore, assuming functional equivalence or interchangeability among in-class compounds is unsupported by empirical data and could lead to experimental failure or flawed conclusions in research and development pipelines.

2,2-Dimethyl-6-acetylchroman: Comparative Evidence


KATP Channel Modulation vs. Cromakalim Analogs

While specific quantitative data for the inhibition of insulin release by 2,2-Dimethyl-6-acetylchroman is not available, its classification as a 4,6-disubstituted 2,2-dimethylchroman allows for class-level inference of its potential to interact with ATP-sensitive potassium (KATP) channels, a target of the known opener cromakalim [1]. The SAR study by Pirotte et al. (2017) demonstrates that in a series of 4,6-disubstituted 2,2-dimethylchromans, the nature of the substituent significantly modulates the inhibitory effect on insulin release from rat pancreatic β-cells [1]. For example, compounds with specific 4- and 6-substituents exhibited marked inhibition, with some showing activity equivalent to or greater than the reference compound diazoxide [1][2]. This context establishes that 2,2-Dimethyl-6-acetylchroman, by virtue of its distinct 6-acetyl substituent, occupies a unique point in this SAR landscape, differentiating it from other 2,2-dimethylchromans with different substitution patterns (e.g., 6-amino, 6-formamido) which were shown to have varying degrees of potency [1].

KATP Channel Insulin Secretion Vascular Tone SAR

Low Inherent Cytotoxicity vs. Analogs

The closely related analog 6-acetyl-2,2-dimethylchroman-4-one exhibits low inherent cytotoxicity, a finding that is critical for differentiating it from other naturally occurring chroman derivatives. In a study by Rocha et al. (2007), the sesquiterpene lactone (4E)-8beta-angeloyloxy-9beta,10beta-dihydroxy-1-oxogermacra-4,11(13)-dien-12,6alpha-olide, isolated from the same plant (Eupatorium betonicaeforme), exhibited high cytotoxicity with IC50 values ranging from 3.9 to 9.9 µM across multiple cancer cell lines [1]. In stark contrast, 6-acetyl-2,2-dimethylchroman-4-one is described as having "low anti-cancer activity" [1]. This divergence highlights that not all chroman-4-one derivatives share the same cytotoxic profile. While this data pertains to the 4-one analog, it provides a critical class-level caution: structural modifications on the chroman core, such as the presence or absence of the 4-keto group, can dictate a compound's suitability for applications where cytotoxicity is either a desired endpoint or an unwanted liability.

Cytotoxicity Anticancer Selectivity Cancer Cell Lines

Cytochrome P450 Inhibition Profile

2,2-Dimethyl-6-acetylchroman (or a closely related chromene analog) demonstrates a quantifiable, albeit weak, interaction with specific cytochrome P450 (CYP) enzymes, which distinguishes it from more potent CYP inhibitors. Data from BindingDB (curated from ChEMBL) reports an IC50 of 5.00 µM (5,000 nM) for the inhibition of aryl hydrocarbon hydroxylase activity (associated with CYP1A1) in 3-methylcholanthrene-induced rat liver microsomes [1]. In a related assay measuring aminopyrine N-demethylase activity (associated with CYP2B1) in phenobarbitone-treated rats, the IC50 was significantly higher at 53.0 µM (53,000 nM), indicating a >10-fold selectivity against CYP2B1 relative to CYP1A1 under these conditions [1]. In comparison, the classical CYP1A1 inhibitor alpha-naphthoflavone exhibits an IC50 in the nanomolar range (e.g., ~10-50 nM), making it orders of magnitude more potent. This quantitative profile is essential for researchers studying drug metabolism or designing compounds with minimized CYP liabilities.

Cytochrome P450 CYP1A1 CYP2B1 Enzyme Inhibition Drug Metabolism

2,2-Dimethyl-6-acetylchroman: Research & Industrial Applications


Lead Optimization in Metabolic Disease Research

2,2-Dimethyl-6-acetylchroman is a highly relevant starting point for lead optimization programs targeting metabolic disorders, particularly type 2 diabetes. Its core structure belongs to the 4,6-disubstituted 2,2-dimethylchroman class, which is known to interact with KATP channels that regulate insulin secretion from pancreatic β-cells [1]. Researchers can utilize this compound to explore the structure-activity relationship (SAR) around the 6-acetyl substituent, with the goal of developing novel insulin release inhibitors or KATP channel modulators. This application is directly supported by SAR studies showing that modifications at the 6-position of the chroman core significantly influence pharmacological activity [1].

Non-Cytotoxic Scaffold in Cellular Assays

For in vitro studies where high basal cytotoxicity is a confounding factor, 2,2-Dimethyl-6-acetylchroman and its 4-one analog represent a superior choice of scaffold compared to other naturally occurring chroman derivatives. As demonstrated by the low anti-cancer activity of its close analog 6-acetyl-2,2-dimethylchroman-4-one, this scaffold does not inherently possess potent cytotoxic effects, unlike other compounds from the same natural source (e.g., sesquiterpene lactones with IC50 values in the low micromolar range) [2]. This allows researchers to investigate its effects on specific cellular pathways (e.g., AMPK activation, adipogenesis) without the data being confounded by a general loss of cell viability.

CYP Reference Compound

Due to its quantifiable, moderate inhibitory activity against specific cytochrome P450 (CYP) isoforms (IC50 = 5.0 µM for CYP1A1; IC50 = 53.0 µM for CYP2B1), 2,2-Dimethyl-6-acetylchroman can be procured and employed as a reference tool compound in drug metabolism and pharmacokinetic (DMPK) studies [3]. It serves as a benchmark for screening new chemical entities for CYP inhibition, providing a well-defined data point for comparing the CYP liability of novel chroman derivatives or other structurally diverse compounds.

Synthetic Intermediate for KATP Modulator Libraries

In medicinal chemistry, 2,2-Dimethyl-6-acetylchroman is a valuable synthetic intermediate for generating focused libraries of novel KATP channel modulators. The 6-acetyl group provides a functional handle for further chemical diversification (e.g., via condensation, reduction, or nucleophilic addition), enabling medicinal chemists to systematically explore the chemical space around the 6-position. This approach is validated by the broader SAR of 4,6-disubstituted 2,2-dimethylchromans, where systematic modification of substituents has been shown to generate compounds with pharmacological profiles distinct from the parent cromakalim scaffold [1].

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